![molecular formula C5H7N4NaO4S B562826 sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;methanol;hydrate CAS No. 1329805-85-7](/img/structure/B562826.png)
sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;methanol;hydrate
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Overview
Description
sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;methanol;hydrate is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound is a sodium salt form and includes a dihydrate, meaning it has two molecules of water associated with it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;methanol;hydrate typically involves the following steps:
Starting Materials: The synthesis begins with purine derivatives.
Reaction Conditions: The reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the formation of the desired compound.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions
sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;methanol;hydrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert it to a more reduced form.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;methanol;hydrate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other purine derivatives.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1H-Purine-2,6-dione: Another purine derivative with different functional groups.
1H-Purine-2,8-dione: Similar structure but lacks the thioxo group.
Uniqueness
sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;methanol;hydrate is unique due to its specific functional groups and sodium salt form, which may confer distinct chemical and biological properties compared to other purine derivatives.
Biological Activity
Sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate, commonly referred to as sodium thiopurine or uric acid sodium salt, is a purine derivative with significant biological activity. This compound is characterized by its unique molecular structure that features a thiol group, enhancing its reactivity and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses.
The molecular formula of sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate is C₅H₅N₄NaO₃S, with a molecular weight of approximately 184.18 g/mol. It appears as a white crystalline solid and is soluble in water due to the presence of the sodium ion.
Sodium thiopurine exhibits several mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : The compound inhibits enzymes involved in purine metabolism, particularly xanthine oxidase. This inhibition reduces uric acid production, making it useful in treating conditions like gout.
- Antioxidant Activity : The thiol group allows the compound to scavenge free radicals and reduce oxidative stress, which is beneficial in various pathological conditions.
- Regulation of Gene Expression : Sodium thiopurine may influence cellular processes through modulation of gene expression related to inflammation and cell proliferation.
Biological Activities
Research has demonstrated various biological activities associated with sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate:
- Anti-inflammatory Effects : The compound has been shown to reduce inflammation in animal models, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : Studies indicate that sodium thiopurine can inhibit the growth of cancer cells by disrupting nucleotide synthesis pathways.
- Antioxidant Effects : Its ability to scavenge reactive oxygen species (ROS) suggests potential applications in preventing oxidative damage in cells.
Case Study 1: Gout Treatment
A clinical study evaluated the efficacy of sodium thiopurine in patients with gout. Results indicated a significant reduction in serum uric acid levels and improvement in symptoms compared to placebo groups. The study highlighted the compound's role as an effective xanthine oxidase inhibitor.
Case Study 2: Cancer Cell Proliferation
In vitro studies demonstrated that sodium thiopurine inhibited the proliferation of various cancer cell lines, including leukemia and solid tumors. The mechanism involved interference with DNA synthesis and increased apoptosis rates among treated cells.
Study Type | Findings |
---|---|
Clinical Trial | Significant reduction in uric acid levels in gout patients |
In Vitro | Inhibition of cancer cell proliferation and increased apoptosis |
Comparative Analysis with Similar Compounds
Sodium thiopurine shares structural similarities with other purines but exhibits unique properties due to its thiol group. Below is a comparison with structurally related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Uric Acid | C₅H₄N₄O₃ | End product of purine metabolism |
6-Thioguanine | C₅H₆N₄OS | Used in cancer therapy; a guanine analog |
Mercaptopurine | C₅H₄N₄OS | Anticancer drug; inhibits purine synthesis |
Applications
The unique properties of sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate make it suitable for various applications:
- Pharmaceuticals : Used as a therapeutic agent for gout and certain cancers.
- Research : Investigated for its antioxidant properties and potential role in managing oxidative stress-related diseases.
Properties
IUPAC Name |
sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;methanol;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2S.CH4O.Na.H2O/c10-4-6-1-2(7-4)8-5(11)9-3(1)12;1-2;;/h(H4,6,7,8,9,10,11,12);2H,1H3;;1H2/q;;+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLXBOZKTNHFLO-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO.C12=C(NC(=O)N=C1NC(=O)N2)[S-].O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N4NaO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.